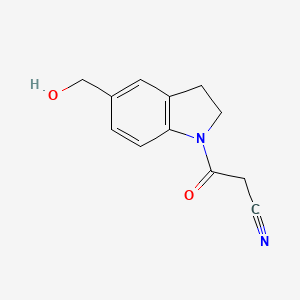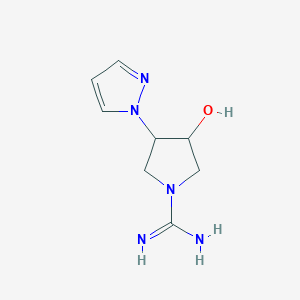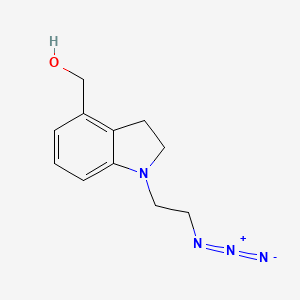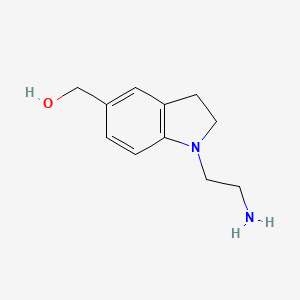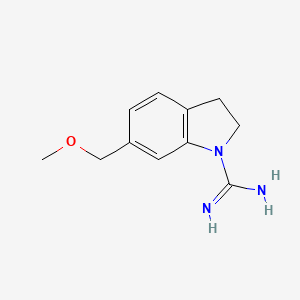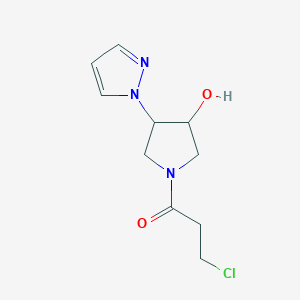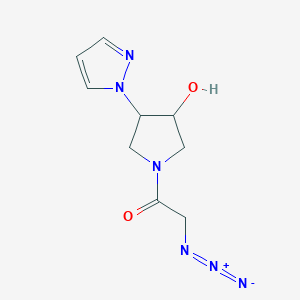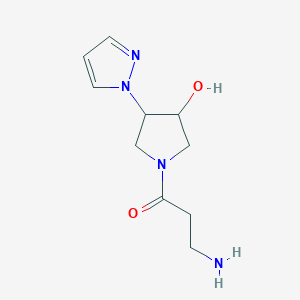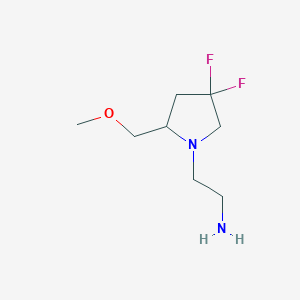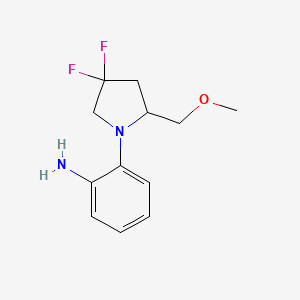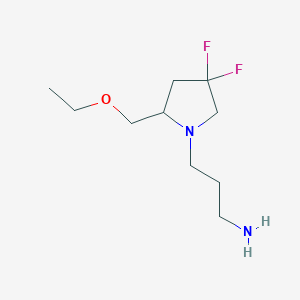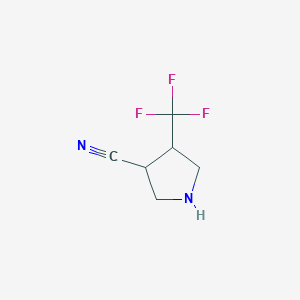
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
説明
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is a unique compound that has gained attention in scientific research because of its versatile properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile are not available, trifluoromethylpyridine (TFMP) derivatives are used widely in the agrochemical and pharmaceutical industries .科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. This includes reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various reagents, exhibiting significant potential as antimicrobial agents (El-Mansy, Boulos, & Mohram, 2018).
- Novel Cyanopyridine Derivatives : Another study utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile for the synthesis of new cyanopyridine derivatives, which demonstrated antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Crystal and Molecular Structure Analysis
- X-ray Diffraction Studies : The crystal structure of 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile was analyzed using X-ray diffraction methods, revealing interesting molecular conformations and intermolecular interactions (Palani et al., 2004).
- Analysis of Pyridine Derivatives : Another study conducted X-ray and spectroscopic analysis on various pyridine derivatives, including those with a pyrrolidine-3-carbonitrile component, to understand their structural features (Cetina et al., 2010).
Synthesis of Novel Compounds
- Versatile Intermediates for N-Heterocycles : The synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile was described as a versatile building block for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).
- Tacrine Analogues from Pyrrole-3-Carbonitrile : Research also includes the transformation of 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines, demonstrating potential for creating new compounds (Salaheldin et al., 2010).
Optical and Spectroscopic Properties
- Microwave Spectra Analysis : A study examined the microwave spectra of pyrrole-3-carbonitrile and its derivatives, providing insights into their rotational and centrifugal distortion constants (Sakaizumi et al., 1991).
- Fluorescence Properties : The fluorescence properties of donor-acceptor chromophores on pyridine-3-carbonitriles were studied, revealing changes in absorption and emission due to chromospheres (Toche et al., 2009).
将来の方向性
The future of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile and similar compounds lies in their potential applications in various fields. The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often involved in binding to various biological targets, but the specific targets would depend on the rest of the molecule’s structure .
Mode of Action
The mode of action would depend on the specific biological targets of the compound. For example, some pyrrolidine derivatives are known to interact with proteins in a way that increases their mobility, potentially affecting their function .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific chemical structure. For example, the trifluoromethyl group could potentially affect the compound’s lipophilicity, which could in turn affect its absorption and distribution .
特性
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKZUFCHMXIORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




